molecular formula C9H21N B089841 Tripropylamine CAS No. 102-69-2

Tripropylamine

Cat. No. B089841
CAS RN: 102-69-2
M. Wt: 143.27 g/mol
InChI Key: YFTHZRPMJXBUME-UHFFFAOYSA-N
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Description

Tripropylamine (TPA) is a tertiary amine that serves as a template in the synthesis of porous materials such as AlPO4-5. Its significance lies in its role in the formation of carbon nanotubes within these porous structures upon calcination in the absence of air. The thermal dissociation of TPA is a critical first step in the growth of these nanotubes, as it leads to the production of precursors necessary for their formation .

Synthesis Analysis

The synthesis of this compound-related compounds has been explored in various contexts. For instance, triphenylamine derivatives have been synthesized for applications in two-photon absorption, where they exhibit large cross-sections, making them suitable for various optical applications . Additionally, triphenylamine-cored dendritic chromophores have been synthesized through a convergent strategy, demonstrating their potential in two-photon related applications . In another study, a triphenylamine-containing diamine was synthesized for the development of polyamides and polyimides with high glass transition temperatures .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of interest due to their potential applications. For example, the synthesis of a tripyridylamine (TPA) congener with a phosphorus apical donor has been reported, which showed the importance of ligand flexibility in the coordination to metal ions . Furthermore, the crystal structure of a triphenylamine-based pH chemosensor was determined, revealing its potential as an efficient "on-off" switcher for protons .

Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives has been investigated in various studies. The electrochemical oxidation of amino-substituted triphenylamine derivatives has been explored, revealing insights into the stability of the oxidized products and their dependence on solvent and molecular structure . Additionally, the thermal dissociation mechanisms of TPA have been examined, showing complex processes initiated by bond breaking and the formation of smaller amines and other precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. Novel aromatic poly(amine-imide)s with pendent triphenylamine units have been prepared, exhibiting good solubility in organic solvents, high thermal stability, and the ability to form transparent, tough, and flexible films . The photophysical properties of triphenylamine/4,4'-dimethoxytriphenylamine-functionalized fluorophores have been investigated, demonstrating high quantum efficiencies and significant Stokes shifts . The electrochemical and photophysical properties of triphenylamine-based compounds have also been studied, highlighting their potential in electrochromic and chemosensory applications .

Scientific Research Applications

  • Electrochemiluminescence (ECL) Studies : TPA has been used as a coreactant in luminol ECL studies, showing high stability and sensitivity. This makes it suitable for applications in diagnostic, clinical, pharmaceutical, environmental, and food analysis (Hanif et al., 2016).

  • Carbon Nanotube Synthesis : TPA serves as a template in the synthesis of porous AlPO4‐5, crucial for the formation of single-walled carbon nanotubes. The thermal dissociation of TPA is a key step in this process (J. Liu & Z. Liu, 2010).

  • DNA Sensing : TPA is used to initiate the ECL of acridinium ester labels attached to DNA, which has potential in clinical analysis due to its specificity and sensitivity in detecting target DNA sequences (He et al., 2011).

  • Electrochemical Fluorination : TPA undergoes electrochemical fluorination, and studies have focused on identifying the products of this process, which is valuable for understanding the chemical transformations TPA undergoes (Matalin et al., 2011).

  • Environmental Monitoring : TPA's toxicity and carcinogenic nature necessitate monitoring its concentration in water. Research has developed an ECL sensor for this purpose, demonstrating the importance of TPA in environmental health studies (Yan et al., 2014).

  • Lactic Acid Extraction : The combination of TPA with other amines has been explored for the extraction of lactic acid, demonstrating its utility in bioprocessing and industrial applications (Hong & Hong, 1999).

  • Biosensing Applications : TPA has been used to develop a biosensor that can detect lysozyme, highlighting its potential in biological and medical diagnostics (Liu et al., 2011).

  • Molecular Dynamics and Structure Studies : The behavior and structure of TPA radical cations have been studied in AlPO4-5, contributing to our understanding of chemical reactions at the molecular level (Liu et al., 2001).

Mechanism of Action

Target of Action

Tripropylamine is an organic compound classified as a tertiary amine . It has been used in electrochemiluminescence as a coreactant . The primary target of this compound is the cyclase enzyme, which it inhibits .

Mode of Action

This compound interacts with its target, the cyclase enzyme, by inhibiting its activity . This inhibition leads to enhanced lycopene accumulation in Blakeslea trispora . Additionally, this compound down-regulates cyclic dipeptides for quorum sensing .

Biochemical Pathways

This compound affects several biochemical pathways. It up-regulates unsaturated fatty acids, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, and 4-hydroxybenzoate, and down-regulates choline . This results in locally swelling mycelium with vacuoles . It also down-regulates bacteriostatic metabolites for metabolic flux redistribution .

Pharmacokinetics

It is known that this compound is a strong organic base and is used in various applications in bioanalytical chemistry .

Result of Action

The action of this compound leads to enhanced lycopene accumulation in Blakeslea trispora . Lycopene is a well-known member of the carotenoids and exhibits strong antioxidant activity . It has been extensively used to prevent and treat prostate, breast, pancreatic, and other cancers, as well as cardiovascular diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of aldehydes in amines can lead to unexpected results in proteomics experiments . Their undesirable effects can be minimized through the addition of other amines .

Safety and Hazards

Tripropylamine is considered hazardous. It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage .

Future Directions

The global Tripropylamine market was valued at US$ million in 2023 and is projected to reach US$ million by 2030, at a CAGR of % during the forecast period . The this compound market presents opportunities for various stakeholders, including Pharmaceutical, Pesticide .

properties

IUPAC Name

N,N-dipropylpropan-1-amine
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InChI

InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
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InChI Key

YFTHZRPMJXBUME-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)CCC
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Molecular Formula

C9H21N
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Related CAS

67846-20-2 (acetate salt)
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DSSTOX Substance ID

DTXSID9021849
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Molecular Weight

143.27 g/mol
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Physical Description

Tripropylamine appears as a water-white liquid. Flash point near 125 °F. Less dense than water. May be mildly toxic by ingestion and inhalation. Used as a solvent., Liquid, Colorless liquid with an odor of amines; [HSDB] Colorless to slightly yellow liquid; [NTP], Colourless to fishy liquid; Mild fishy aroma
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), 156 °C, 156.00 to 158.00 °C. @ 760.00 mm Hg
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Flash Point

98 °F (NTP, 1992), 41 °C, 105 °F (41 °C) OPEN CUP
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Very soluble in ethyl ether and ethanol, In water, 748 mg/l @ 25 °C, 0.748 mg/mL at 25 °C, Soluble in water, Soluble (in ethanol)
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Density

0.754 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7558 @ 20 °C, 0.754-0.760
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air= 1)
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 1.51 [mmHg], 1.51 mm Hg @ 25 °C
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Color/Form

Water white liquid, Colorless liquid

CAS RN

102-69-2
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Melting Point

-136.3 °F (NTP, 1992), -93.5 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1,1,1-Tripropylhydrazinium chloride (19.4 g, 0.1 mole) is reacted with dry, powdered sodamide (4.0 g, 0.102 mole) in the presence of excess tripropylamine as the reaction medium. The mixture is degassed, then heated rapidly to reflux temperature (156° C.) in a stream of dry nitrogen, and the refluxing vapors are led into a glass fractionating column to yield hydrazine (bp 113°) as the distillate, tripropylamine remaining in the reaction vessel for reuse.
Name
1,1,1-Tripropylhydrazinium chloride
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydrogen (10 ml/min) was passed through a saturator filled with propionitrile at 24° C., and the mixture was passed over the tungsten carbide catalyst at 150°-300° C. The catalyst that was prepared in Example 1 had been pretreated at 550° C. with hydrogen for fifteen hours. A mixture of propylamine, dipropylamine and tripropylamine was formed in the reactor, according to GC analysis. At temperatures above 250° C. formation of propane was also observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tripropylamine
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Reactant of Route 2
Tripropylamine
Reactant of Route 3
Reactant of Route 3
Tripropylamine
Reactant of Route 4
Reactant of Route 4
Tripropylamine
Reactant of Route 5
Reactant of Route 5
Tripropylamine
Reactant of Route 6
Reactant of Route 6
Tripropylamine

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